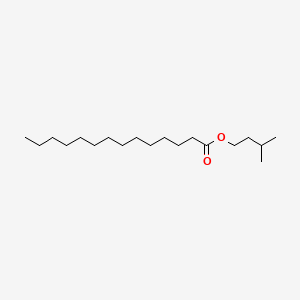

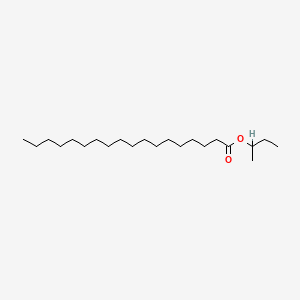

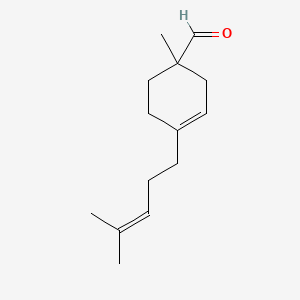

![molecular formula C7H12O2 B1617238 Bicyclo[2.2.1]heptane-2,5-diol CAS No. 5888-36-8](/img/structure/B1617238.png)

Bicyclo[2.2.1]heptane-2,5-diol

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Bicyclo[2.2.1]heptane-2,5-diol, also known as 2,5-Norbornanediol, is a complex organic compound. It’s known that chiral diene ligands enable asymmetric transformations, constructing enantioenriched compounds from achiral substrates efficiently .

Mode of Action

It’s known that the compound can be used in organic synthesis as an intermediate for the production of other organic compounds . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported .

Biochemical Pathways

It’s known that the compound can be used in organic synthesis, suggesting that it may interact with various biochemical pathways depending on the context of its use .

Result of Action

It’s known that the compound can be used in organic synthesis, suggesting that it may have a variety of effects depending on the context of its use .

Action Environment

It’s known that the compound is a solid and has low solubility, typically appearing as a white or similar to white crystalline substance at room temperature .

Analyse Biochimique

Biochemical Properties

2,5-Norbornanediol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 2,5-Norbornanediol is with oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions. The compound can act as a substrate for these enzymes, leading to the formation of different oxidation products. Additionally, 2,5-Norbornanediol has been shown to interact with certain binding proteins, affecting their conformation and activity .

Cellular Effects

The effects of 2,5-Norbornanediol on cellular processes are diverse and significant. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,5-Norbornanediol can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of key signaling proteins, thereby altering cellular responses. Furthermore, 2,5-Norbornanediol has been reported to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 2,5-Norbornanediol exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, 2,5-Norbornanediol can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 2,5-Norbornanediol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2,5-Norbornanediol can vary over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. In vitro experiments have demonstrated that 2,5-Norbornanediol remains stable under certain conditions, but can degrade over time when exposed to specific environmental factors such as light and temperature. This degradation can lead to the formation of by-products that may have different biological activities. In vivo studies have also indicated that prolonged exposure to 2,5-Norbornanediol can result in cumulative effects on cellular processes, highlighting the importance of considering temporal factors in experimental designs .

Dosage Effects in Animal Models

The effects of 2,5-Norbornanediol in animal models are dose-dependent. At lower doses, the compound has been shown to have beneficial effects on certain physiological processes, such as enhancing metabolic activity and improving cellular function. At higher doses, 2,5-Norbornanediol can exhibit toxic effects, including cellular damage and disruption of normal metabolic pathways. Animal studies have identified specific dosage thresholds beyond which adverse effects become apparent, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

2,5-Norbornanediol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its involvement in the oxidation-reduction reactions catalyzed by oxidoreductases. The compound can also influence the flux of metabolites through different metabolic pathways by modulating the activity of key enzymes. For instance, 2,5-Norbornanediol can affect the levels of certain metabolites by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of 2,5-Norbornanediol within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within different cellular compartments. Additionally, binding proteins can sequester 2,5-Norbornanediol in specific tissues, influencing its accumulation and activity. The distribution of 2,5-Norbornanediol can also be affected by factors such as tissue perfusion and regional pH .

Subcellular Localization

The subcellular localization of 2,5-Norbornanediol is critical for its activity and function. The compound can be targeted to specific cellular compartments through various mechanisms, including the presence of targeting signals and post-translational modifications. For example, 2,5-Norbornanediol can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-2,5-diol can be synthesized through several methods. One common approach involves the Diels-Alder reaction of cyclopentadiene with vinylene carbonate, followed by hydrolysis . This method yields bicyclo[2.2.1]hept-5-ene-2,3-diol, which can then be converted to this compound through further chemical transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes to isolate the desired diol. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Analyse Des Réactions Chimiques

Types of Reactions

Bicyclo[2.2.1]heptane-2,5-diol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the diol into different reduced forms, depending on the reagents used.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Swern oxidation is a common method used to oxidize this compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions include diketones, reduced alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Bicyclo[2.2.1]heptane-2,5-diol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound’s rigid structure makes it useful in studying molecular interactions and enzyme mechanisms.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in functional groups.

7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic framework, leading to different chemical properties and reactivity.

Uniqueness

Bicyclo[2.2.1]heptane-2,5-diol is unique due to the presence of two hydroxyl groups, which provide specific reactivity and potential for various chemical transformations. Its rigid structure also makes it a valuable scaffold in synthetic chemistry and materials science.

Propriétés

IUPAC Name |

bicyclo[2.2.1]heptane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-6-2-4-1-5(6)3-7(4)9/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUQPGPXJUVMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CC2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276089, DTXSID90884194 | |

| Record name | 2,5-Norbornanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]heptane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5888-36-8, 21462-09-9 | |

| Record name | Bicyclo[2.2.1]heptane-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5888-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)heptane-2,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC280855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2,5-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Norbornanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]heptane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the applications of Bicyclo[2.2.1]heptane-2,5-diol in synthetic chemistry?

A1: this compound serves as a valuable starting material for synthesizing various compounds, including conformationally locked carbocyclic nucleosides [, ]. These nucleosides have potential applications in antiviral and anticancer drug discovery. For example, researchers have synthesized thymine and purine analogues using this compound as a scaffold [].

Q2: How does the stereochemistry of this compound influence its reactivity in enzymatic reactions?

A2: Lipase YS, an enzyme, exhibits enantioselectivity towards this compound, preferentially acylating one of its enantiomers []. This selectivity allows for the preparation of optically active monoacetates and diols, which are valuable chiral building blocks for synthesizing complex molecules.

Q3: Has this compound been identified in natural sources, and if so, what are their potential benefits?

A3: Yes, this compound has been identified as a constituent of the essential oil extracted from Mentha piperita (peppermint) cultivated in southern Algeria []. While the specific contribution of this compound to the overall activity of the essential oil is not explicitly discussed, the oil itself exhibited antibacterial and antifungal properties []. This finding highlights the potential of naturally occurring this compound derivatives as potential sources of bioactive compounds.

Q4: What analytical techniques have been employed to characterize and quantify this compound and its derivatives?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique used to identify and quantify this compound in complex mixtures, such as essential oils []. In synthetic chemistry, characterization of this compound derivatives often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and potentially X-ray crystallography for structural elucidation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

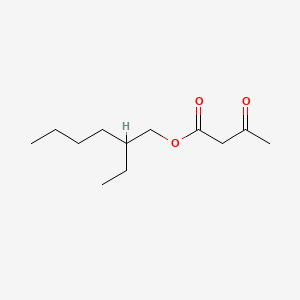

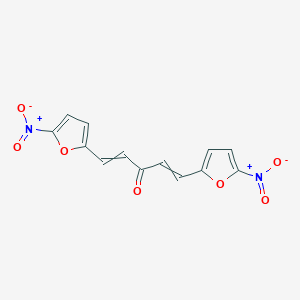

![3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1617163.png)